molecular formula C21H18FN5O B1684607 Linifanib CAS No. 796967-16-3

Linifanib

Cat. No. B1684607
M. Wt: 375.4 g/mol
InChI Key: ACPCMBPQKQTAQY-UHFFFAOYSA-N
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Description

Linifanib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of hepatocellular carcinoma and other types of cancer . It is designed to suppress tumor growth by preventing the formation of new blood vessels that supply the tumor with oxygen and nutrients and by inhibiting key angiogenic signaling pathways .


Synthesis Analysis

The synthesis of Linifanib involves the formation of a charge-transfer complex with 2,3-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ). The reaction conditions were optimized, and the physicochemical constants of the complex and stoichiometric ratio of the complex were determined .


Molecular Structure Analysis

Linifanib is a member of the class of phenylureas. It is a urea in which one of the nitrogens is substituted by a 2-fluoro-5-methylphenyl group, while the other is substituted by a p-(3-amino-1H-indazol-4-yl)phenyl group .


Chemical Reactions Analysis

Linifanib has been shown to effectively protect cells from necroptosis and rescue SIRS mice from TNF-α-induced shock and death. In vitro, linifanib directly suppressed RIPK1 kinase activity .


Physical And Chemical Properties Analysis

Linifanib has a molecular weight of 375.4 g/mol . It is an aromatic amine, a member of indazoles, and a member of phenylureas . It has been shown to self-assemble into a hydrogel in the presence of low amounts of solvent .

Safety And Hazards

Linifanib has been evaluated in phase 2 and 3 clinical trials. Although signals of anti-tumor activity have been proven in some malignancies, linifanib late-phase development has been facing some challenges due to limited efficacy and increased toxicities .

Future Directions

Linifanib has shown promise in preclinical and early-phase trials, but new strategies aimed at finding biomarkers of response and minimizing toxicities are needed to allow the further development of this promising compound . Further clinical validation is now warranted .

properties

IUPAC Name

1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O/c1-12-5-10-16(22)18(11-12)25-21(28)24-14-8-6-13(7-9-14)15-3-2-4-17-19(15)20(23)27-26-17/h2-11H,1H3,(H3,23,26,27)(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVGZUGXCQEXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229834
Record name Linifanib
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Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ABT-869, a multi-targeted receptor tyrosine kinase inhibitor, has been shown to inhibit of all members of the VEGF and PDGF receptor families (e.g., KDR IC50 value of 4 nM), and have less activity (IC50 values >1 µM) against unrelated receptor tyrosine kinases, soluble tyrosine kinases and serine/threonine kinases. In addition, it exhibits potent anti-proliferative and apoptotic effects on tumor cells dependent on mutant, constitutively active, FLT3 and KIT kinases.
Record name Linifanib
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Product Name

Linifanib

CAS RN

796967-16-3
Record name Linifanib
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Record name Linifanib [USAN:INN]
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Record name Linifanib
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Record name Linifanib
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Record name 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea
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Record name LINIFANIB
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Synthesis routes and methods

Procedure details

A mixture of ABT-869 hydrochloride in ethyl acetate and ethanol, in which the ABT-869 hydrochloride was completely soluble, was mixed with dibasic sodium phosphate. The organic layer was separated, treated with decolorizing carbon, and filtered. A small quantity of L-ascorbic acid was added, and the solution was concentrated. The ethyl acetate was removed by azeotropic distillation with ethanol. Additional ethanol may be added and the solution heated to dissolve any solid that forms. The solution was cooled to 25° C. and diluted with water, causing ABT-869•¼Ethanolate Crystalline Form 1 to crystallize. The product was isolated, washed with water, and dried under reduced pressure, while monitoring residual ethyl acetate and ethanol (by gas chromatography (GC)) and water (by Karl Fischer (KF)). A yield of 92% is typical.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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